

# A Head-to-Head Showdown: Usp28-IN-2 vs. Vismodegib in Targeting USP28

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Compound of Interest		
Compound Name:	Usp28-IN-2	
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For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of key cellular targets is paramount. This guide provides a comprehensive, data-driven comparison of two inhibitors of the deubiquitinating enzyme USP28: **Usp28-IN-2** and the established drug Vismodegib. While Vismodegib was initially developed as a Hedgehog pathway inhibitor, recent studies have unveiled its activity against USP28, a critical regulator of oncogenic proteins. **Usp28-IN-2**, a derivative of Vismodegib, has emerged as a more potent and selective agent, offering a refined tool for cancer research and therapeutic development.

## Performance at a Glance: Quantitative Comparison

A direct comparison of the in vitro inhibitory activities of **Usp28-IN-2** and Vismodegib reveals a significant potency advantage for **Usp28-IN-2**.

Parameter	Usp28-IN-2	Vismodegib
IC50 for USP28	0.3 μM[1][2]	4.41 ± 1.08 μM
Dissociation Constant (Kd) for USP28	Not Reported	1.42 ± 0.18 μM
Selectivity	High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[1][2]	Also inhibits USP25 with an IC50 of 1.42 μM





## **Mechanism of Action and Cellular Effects**

Both compounds exert their effects by inhibiting the deubiquitinating activity of USP28. USP28 is known to stabilize a number of oncoproteins by removing ubiquitin tags, thereby preventing their degradation by the proteasome.[3] By inhibiting USP28, both **Usp28-IN-2** and Vismodegib promote the degradation of these key cancer-driving proteins.

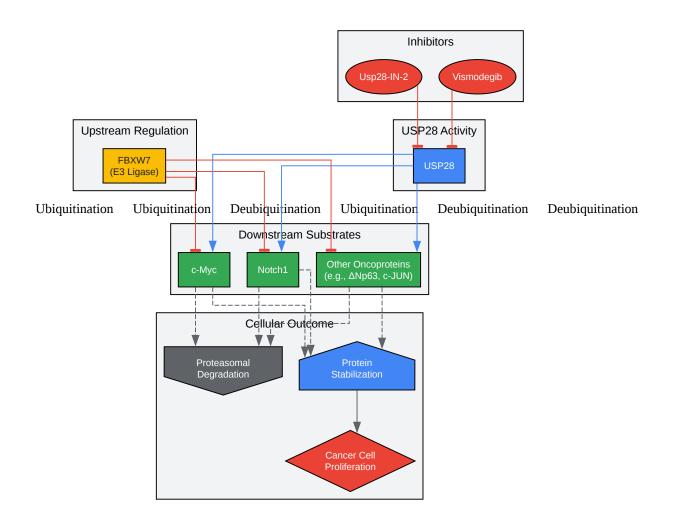
**Usp28-IN-2**: This inhibitor has been shown to effectively down-regulate the cellular levels of the oncoprotein c-Myc by enhancing its degradation through the ubiquitin-proteasome system.[1] This leads to cytotoxic effects in cancer cells.[1]

Vismodegib: As an inhibitor of USP28, Vismodegib has been demonstrated to downregulate the levels of USP28 substrates, including c-Myc and Notch1.[4] This action is independent of its well-characterized role as a Smoothened (SMO) antagonist in the Hedgehog signaling pathway.

## **Signaling Pathway Overview**

The inhibition of USP28 by these compounds has significant downstream consequences on cellular signaling pathways that are critical for cancer cell proliferation and survival.





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Caption: The USP28 signaling pathway and points of inhibition.

## **Experimental Protocols**

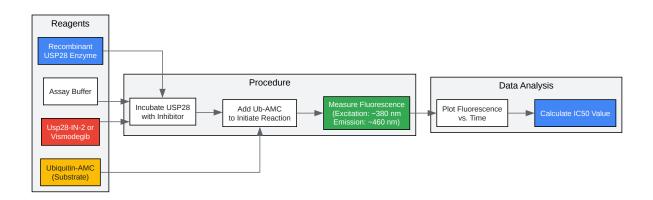
The following are summaries of key experimental protocols used to characterize the activity of **Usp28-IN-2** and Vismodegib against USP28.





## In Vitro USP28 Inhibition Assay (Ub-AMC Hydrolysis Assay)

This assay is a standard method to measure the enzymatic activity of deubiquitinating enzymes.



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Caption: Workflow for the Ub-AMC hydrolysis assay.

#### Methodology:

- Recombinant human USP28 enzyme is pre-incubated with varying concentrations of the inhibitor (Usp28-IN-2 or Vismodegib) in an assay buffer.
- The enzymatic reaction is initiated by the addition of the fluorogenic substrate, ubiquitin-7amido-4-methylcoumarin (Ub-AMC).
- Hydrolysis of the amide bond by USP28 releases free AMC, which is fluorescent.
- The increase in fluorescence is monitored over time using a plate reader.



 The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

## **Isothermal Titration Calorimetry (ITC)**

ITC is a biophysical technique used to measure the binding affinity between two molecules.

#### Methodology:

- A solution of the inhibitor (e.g., Vismodegib) is titrated into a solution containing the USP28
  protein in the sample cell of the calorimeter.
- The heat released or absorbed upon binding is measured.
- The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

## **Cellular c-Myc Degradation Assay**

This assay assesses the ability of the inhibitors to induce the degradation of endogenous c-Myc in cancer cells.

#### Methodology:

- Cancer cell lines (e.g., HCT116) are treated with different concentrations of Usp28-IN-2 or Vismodegib for a specified period.
- To observe degradation via the proteasome, cells can be co-treated with a proteasome inhibitor (e.g., MG132) as a control.
- Cell lysates are prepared, and the protein levels of c-Myc are analyzed by Western blotting.
- A decrease in the c-Myc protein band intensity in the inhibitor-treated samples compared to the control indicates induced degradation.

### Conclusion

The available data strongly indicates that **Usp28-IN-2** is a significantly more potent inhibitor of USP28 than Vismodegib, with an IC50 value more than 10-fold lower. Its high selectivity also



suggests a more targeted engagement of the USP28 deubiquitinase. While Vismodegib provided the initial scaffold and proof-of-concept for targeting USP28, **Usp28-IN-2** represents a refined and more powerful tool for researchers investigating the therapeutic potential of USP28 inhibition in cancer. Future studies should focus on the in vivo efficacy and pharmacokinetic properties of **Usp28-IN-2** to further validate its potential as a clinical candidate.

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